4-Propylpiperidin-4-ol

Lipophilicity ADME prediction Medicinal chemistry

Researchers facing inconsistent properties when scaling building blocks find a solution: 4-Propylpiperidin-4-ol (CAS 923944-30-3) offers a balanced lipophilicity (XLogP3 0.7) and exactly 2 rotatable bonds, bridging ethyl and butyl analogs for optimal membrane permeability and solubility. Used in CCR5 antagonist libraries, it's available in bulk (up to kg) with ≥98% purity, enabling direct scale-up.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 923944-30-3
Cat. No. B1453770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylpiperidin-4-ol
CAS923944-30-3
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCC1(CCNCC1)O
InChIInChI=1S/C8H17NO/c1-2-3-8(10)4-6-9-7-5-8/h9-10H,2-7H2,1H3
InChIKeyTYPXCWYPFFEOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylpiperidin-4-ol: Physicochemical Overview


4-Propylpiperidin-4-ol (CAS 923944-30-3) is a C4‑propyl‑substituted piperidin‑4‑ol derivative with molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol [1]. The compound is commercially available at 95–98% purity from multiple suppliers and is supplied as a white solid or liquid depending on the vendor and storage conditions . Its computed XLogP3 of 0.7 places it in a moderate lipophilicity range distinct from shorter‑ and longer‑chain homologs, making it a useful intermediate in medicinal chemistry and organic synthesis [1].

4-Propylpiperidin-4-ol Non-Interchangeability


4‑Substituted piperidin‑4‑ols are not freely interchangeable because the C4‑alkyl chain length directly governs the molecule's lipophilicity, molecular flexibility, and steric profile [1]. The propyl group in 4‑propylpiperidin‑4‑ol (XLogP3 = 0.7, 2 rotatable bonds) generates physicochemical properties that are intermediate between the ethyl (XLogP3 = 0.4, 1 rotatable bond) and butyl (XLogP3 = 1.3, 3 rotatable bonds) analogs—differences that can alter membrane permeability, aqueous solubility, and ligand‑binding complementarity. Procurement of a shorter or longer homolog will yield a molecule with quantifiably different ADME‐relevant parameters and cannot be assumed to reproduce the same synthetic intermediate performance or biological recognition profile [1].

4-Propylpiperidin-4-ol Differentiation from Analogs


XLogP3 Lipophilicity Across 4-Alkyl Analogs

4‑Propylpiperidin‑4‑ol exhibits a computed XLogP3 of 0.7, positioning it between the ethyl (0.4) and butyl (1.3) analogs [1][2]. This 0.3 logP unit increment over the ethyl homolog and 0.6 unit decrement relative to the butyl analog provide a distinct lipophilicity window that can be critical for optimizing solubility–permeability balance in drug‑like molecules [1][2][3][4][5][6].

Lipophilicity ADME prediction Medicinal chemistry

Rotatable Bond Count and Molecular Flexibility

The propyl side chain in 4‑propylpiperidin‑4‑ol contributes 2 rotatable bonds, compared with 1 in the ethyl analog, 0 in the methyl analog, and 3 in the butyl analog [1][2][3][4]. This intermediate flexibility can influence entropic penalties upon target binding and the energetically accessible conformational ensemble [1].

Conformational flexibility Molecular design SAR

Vendor Purity Specifications Comparison

Capotchem lists 4‑propylpiperidin‑4‑ol with a minimum purity of 98% and moisture content of ≤0.5% [1], whereas Fluorochem and AKSci specify a minimum purity of 95% . This 3‑percentage‑point purity differential can be material for reactions that are sensitive to impurities or moisture.

Chemical procurement Quality specification Synthesis reproducibility

Production Scale Availability

Capotchem explicitly lists the production scale of 4‑propylpiperidin‑4‑ol as 'Up to kgs' [1], whereas the majority of laboratory‑chemical vendors supply this compound only in milligram to gram quantities. This multi‑kg capability is a differentiator for teams planning to progress from discovery to preclinical or process development stages.

Scale‑up Bulk procurement Process chemistry

4-Propylpiperidin-4-ol Applications and Procurement


CNS-Penetrant Ligand Library Design

The XLogP3 of 0.7 positions 4‑propylpiperidin‑4‑ol in a lipophilicity window that is frequently targeted for CNS‑active small molecules [1]. Compared with the 4‑ethyl (XLogP3 = 0.4) and 4‑butyl (XLogP3 = 1.3) analogs, the propyl variant offers a balance between membrane permeability and aqueous solubility that can be exploited in parallel library synthesis for CNS target screening [1].

SAR of Conformational Flexibility in Piperidine Scaffolds

With exactly 2 rotatable bonds, 4‑propylpiperidin‑4‑ol serves as an intermediate‑flexibility probe in structure–activity relationship campaigns. Its conformational profile sits between the rigid 4‑methyl (0 rotatable bonds) and the more flexible 4‑butyl (3 rotatable bonds) analogs, enabling systematic interrogation of the entropic contribution to ligand‑target binding [1].

Process Scouting and Scale-Up Feasibility

For teams requiring multi‑gram to kilogram quantities of a 4‑alkylpiperidin‑4‑ol building block, Capotchem's stated production capability of up to kilograms [2] makes 4‑propylpiperidin‑4‑ol a more scalable option than custom synthesis of less‑available homologs. The 98% min. purity specification also supports direct use in scale‑up campaigns without additional purification steps [2].

CCR5-Targeted Chemical Probe Synthesis

Vendor descriptions indicate that 4‑propylpiperidin‑4‑ol has been investigated as a CCR5 chemokine receptor antagonist scaffold . While primary quantitative binding data remain sparse in the open literature, the compound's commercial availability and defined purity profiles enable its use as a starting material for generating focused CCR5‑directed compound libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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